
Benzeneethanamine, N,N-dibutyl-, hydrochloride
Overview
Description
Benzeneethanamine, N,N-dibutyl-, hydrochloride is a substituted phenethylamine derivative characterized by a benzene ring linked to an ethylamine backbone, where both amine hydrogens are replaced by butyl groups. The hydrochloride salt form enhances its water solubility, a common feature among amine pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N,N-dibutyl-, hydrochloride typically involves the alkylation of benzeneethanamine with butyl halides under basic conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + 2 \text{HBr} ] The resulting N,N-dibutylbenzeneethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 \cdot \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: N,N-dibutylbenzeneethanamine N-oxide.
Reduction: N,N-dibutylbenzeneethanamine.
Substitution: Various substituted benzeneethanamines depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Organic Reagent : Benzeneethanamine, N,N-dibutyl-, hydrochloride serves as a reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing other compounds. It can be utilized in the preparation of amines and other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.
Analytical Chemistry
Analytical Standards : this compound is used as an analytical standard in laboratories for various assays and tests. Its purity and consistent properties make it suitable for calibration in chromatographic techniques.
Forensic Applications : The compound is also utilized in forensic science to identify and quantify substances within biological samples. Its presence can indicate the use of certain drugs or compounds in toxicology reports.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzeneethanamine, N,N-dibutyl-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of Benzeneethanamine, N,N-dibutyl-, hydrochloride with structurally related compounds:
*Hypothetical data inferred from analogs.
Key Observations:
- Alkyl Chain Impact: Longer alkyl chains (e.g., butyl in the target compound vs. The hydrochloride salt mitigates this by improving water solubility .
- Ring Substitutions : Methoxy groups on the benzene ring (e.g., in ’s compound) alter electronic properties, affecting receptor binding. The target compound’s unsubstituted ring may resemble classic amphetamines in activity .
- Molecular Weight : Higher molecular weight in the target compound (~269.86 g/mol) compared to simpler analogs (e.g., 185.66 g/mol for methamphetamine) may influence pharmacokinetics, such as half-life and distribution .
Pharmacological and Functional Differences
- Phentermine Hydrochloride : The α,α-dimethyl substitution reduces central nervous system (CNS) stimulation, favoring peripheral adrenergic activity for appetite suppression .
- Methamphetamine Hydrochloride : The N,α-dimethyl configuration enhances CNS penetration, leading to potent stimulant effects .
- Target Compound (N,N-dibutyl) : The bulky butyl groups could limit CNS penetration, directing activity toward peripheral targets (e.g., adrenergic receptors in smooth muscle). Alternatively, it may serve as a surfactant due to its amphiphilic structure.
Biological Activity
Benzeneethanamine, N,N-dibutyl-, hydrochloride (commonly referred to as dibutyl benzeneethanamine) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Dibutyl benzeneethanamine is classified as an aromatic amine, characterized by the presence of a benzene ring attached to an ethylamine structure with two butyl groups. Its chemical formula is CHN·HCl, and it is typically encountered in the form of hydrochloride salt. The structural representation can be summarized as follows:
- Chemical Formula : CHN·HCl
- Molecular Weight : 233.76 g/mol
Pharmacological Profile
The biological activity of dibutyl benzeneethanamine has been explored in various studies, highlighting several key areas:
-
Neuropharmacological Effects :
- Dibutyl benzeneethanamine exhibits serotonergic activity, which may influence mood and behavior. Similar compounds have been shown to release serotonin and norepinephrine, suggesting potential applications in treating mood disorders .
- Research indicates that derivatives of benzeneethanamine can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.
- Antimicrobial Activity :
- Cardiovascular Effects :
The mechanisms through which dibutyl benzeneethanamine exerts its biological effects are not fully elucidated; however, several pathways have been proposed:
- Serotonin Receptor Modulation : The compound may act as a serotonin receptor agonist, influencing serotonin pathways involved in mood regulation.
- Adrenergic Receptor Interaction : Evidence suggests that dibutyl benzeneethanamine may interact with adrenergic receptors, which play a crucial role in cardiovascular responses.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of dibutyl benzeneethanamine and related compounds:
- A study on novel psychoactive substances highlighted the serotonergic activity of similar compounds, indicating potential therapeutic applications in depression and anxiety disorders .
- In vitro studies have shown that modifications to the amine structure can enhance antimicrobial efficacy, suggesting that dibutyl benzeneethanamine could be optimized for better performance against pathogens .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-dibutyl benzeneethanamine hydrochloride, and how can reaction conditions be optimized?
- Synthesis typically involves alkylation of phenethylamine derivatives with dibutyl halides under basic conditions. For example, Suzuki-Miyaura cross-coupling reactions (using palladium catalysts) or reductive amination may be employed, with optimization of solvents (e.g., acetic acid) and temperature (e.g., 23°C) to improve yield and purity .
- Key analytical steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through HPLC (≥98% purity criteria as per analytical standards) .
Q. How can researchers verify the structural identity of N,N-dibutyl benzeneethanamine hydrochloride?
- Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm alkyl chain integration and chloride counterion presence.
- Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (e.g., C₁₇H₂₈ClN, ~275.8 g/mol) .
- Compare spectral data with reference standards, such as those from the EPA/NIH Mass Spectral Database .
Q. What are the critical storage conditions to ensure compound stability?
- Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions, but batch-specific certificates of analysis should be reviewed for degradation markers (e.g., free amine content) .
Q. Which regulatory classifications apply to this compound, and how do they impact laboratory protocols?
- Structural analogs (e.g., benzphetamine) are regulated as Schedule III controlled substances in the U.S., requiring DEA licensing for procurement and strict inventory tracking. Researchers must adhere to forensic and safety guidelines for handling and disposal .
Q. What preliminary toxicity screening methods are recommended for this compound?
- Acute toxicity can be assessed via subcutaneous or oral administration in rodent models, with LD₅₀ values serving as initial benchmarks. For example, related phenethylamine derivatives show LD₅₀ values of ~218 mg/kg (subcutaneous, rat) .
- In vitro assays (e.g., cytotoxicity in hepatic cell lines) should precede in vivo studies to establish safe dosage ranges .
Advanced Research Questions
Q. How does the N-alkyl chain length (e.g., dibutyl vs. diethyl or diisopropyl) influence pharmacological activity and metabolic pathways?
- Longer alkyl chains (e.g., dibutyl) enhance lipophilicity, potentially increasing blood-brain barrier permeability compared to shorter chains (e.g., diethyl).
- Comparative studies of analogs (e.g., N-isopropyl or N-benzyl derivatives) reveal differences in metabolic half-life and prodrug activation mechanisms .
Q. What strategies resolve contradictions in toxicity data across studies?
- Discrepancies may arise from variations in administration routes (e.g., oral vs. subcutaneous), species-specific metabolism, or impurity profiles.
- Conduct meta-analyses using standardized protocols (e.g., OECD guidelines) and validate findings with orthogonal assays (e.g., histopathology vs. biochemical markers) .
Q. How can chiral separation techniques be applied to isolate enantiomers of structurally related compounds?
- Use chiral stationary phases in HPLC (e.g., amylose or cellulose derivatives) to resolve enantiomers. For example, (+)- and (-)-chloropseudoephedrine hydrochlorides were separated using polarimetric detection .
- Circular dichroism (CD) spectroscopy can confirm enantiomeric purity post-separation .
Q. What advanced spectral methods characterize degradation products under stressed conditions?
- Accelerated stability studies (e.g., 40°C/75% relative humidity) coupled with high-resolution MS (HRMS) identify degradation byproducts, such as free amines or oxidized derivatives .
- X-ray crystallography may elucidate structural changes in the hydrochloride salt during decomposition .
Q. How do structural modifications (e.g., halogen substitution) alter receptor binding affinity?
- Introduce halogens (e.g., 4-iodo or 4-chloro substituents) to assess impacts on serotonin or dopamine receptor binding via radioligand assays. For instance, 4-iodo analogs demonstrate enhanced receptor selectivity in neuroimaging studies .
- Computational modeling (e.g., molecular docking) predicts binding interactions before synthetic validation .
Q. Methodological Notes
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to ensure accuracy .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling hydrochloride salts to mitigate respiratory or dermal exposure risks .
- Ethical Compliance : Secure institutional review board (IRB) approval for studies involving vertebrate animals or human-derived tissues .
Properties
IUPAC Name |
N-butyl-N-(2-phenylethyl)butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N.ClH/c1-3-5-13-17(14-6-4-2)15-12-16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUFZDJROJSXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065721 | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-18-8 | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14180-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dibutylphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.563 | |
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